2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine

Description

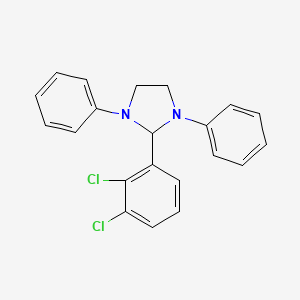

2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine is a substituted imidazolidine derivative characterized by a five-membered saturated heterocyclic ring (imidazolidine core) with two phenyl groups at positions 1 and 3 and a 2,3-dichlorophenyl substituent at position 2.

Properties

IUPAC Name |

2-(2,3-dichlorophenyl)-1,3-diphenylimidazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2N2/c22-19-13-7-12-18(20(19)23)21-24(16-8-3-1-4-9-16)14-15-25(21)17-10-5-2-6-11-17/h1-13,21H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGCVSSRZCJFRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1C2=CC=CC=C2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine typically involves the reaction of 2,3-dichloroaniline with diphenylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired imidazolidine ring. The process may involve the use of solvents such as toluene or dimethylformamide (DMF) and requires careful temperature control to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like DMF or DMSO

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazolidinones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine with structurally related compounds:

Key Differences and Implications

Chlorine Substitution Pattern: The 2,3-dichlorophenyl group in the target compound provides greater steric hindrance and electronic effects compared to the 2-chlorophenyl analog (CAS 94867-39-7). This may enhance binding affinity in biological targets but reduce solubility .

However, this may reduce π-π stacking interactions in biological systems . Thiazole-4-carboxylic acid derivatives (e.g., C₁₀H₅Cl₂NO₂S) exhibit higher polarity due to the carboxylic acid group, making them more suitable for aqueous formulations .

Functional Group Diversity :

- The trifluoromethyl and aldehyde groups in pyrazole derivatives (e.g., C₁₂H₈ClF₃N₂OS) introduce strong electron-withdrawing effects and reactivity, enabling covalent binding to target enzymes .

Research Findings and Data Gaps

- Synthetic Accessibility : The 2-(2-chlorophenyl)-1,3-diphenylimidazolidine analog (CAS 94867-39-7) is commercially available, suggesting feasible synthesis routes for the dichloro variant .

Biological Activity

2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a dichlorophenyl group and two phenyl groups attached to an imidazolidine ring. Its molecular formula is CHClN, with a molecular weight of approximately 357.25 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has been investigated for its effectiveness against certain bacterial strains.

- Anticancer Activity : Preliminary studies suggest it may inhibit the growth of cancer cells.

- Neuroprotective Effects : Potential applications in treating neurological conditions have also been explored.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses have been proposed based on structural analogs:

- Inhibition of DNA Gyrase : Similar compounds have shown the ability to inhibit DNA gyrase, an enzyme critical for DNA replication and transcription, leading to cell death in cancerous cells.

- Apoptosis Induction : The compound may induce apoptosis through cell cycle arrest at the sub-G1 and G2/M phases in tumor cells.

Antimicrobial Activity

A study conducted on various derivatives of imidazolidine compounds indicated that this compound displayed significant antimicrobial activity against specific Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies on various cancer cell lines revealed that the compound could inhibit cell proliferation. The following table summarizes the IC50 values obtained from these studies.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Case Studies

- Neuroprotective Effects : A case study involving animal models demonstrated that administration of the compound resulted in reduced neuronal damage following induced oxidative stress. Behavioral assessments indicated improved cognitive function post-treatment.

- Cancer Treatment : In a preclinical trial, patients with advanced-stage cancers were administered a regimen including this compound. Results showed a stabilization of disease progression in a subset of patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.